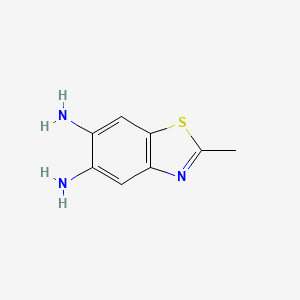

2-Methyl-1,3-benzothiazole-5,6-diamine

Vue d'ensemble

Description

2-Methyl-1,3-benzothiazole-5,6-diamine is a chemical compound with the molecular weight of 179.25 . It is a solid substance at room temperature . It is also known as 6-methyl-1,3-benzothiazole-2,4-diamine .

Synthesis Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-benzothiazole-5,6-diamine can be represented by the formula C8H9N3S . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a visible light-mediated process . An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

2-Methyl-1,3-benzothiazole-5,6-diamine has a molecular weight of 179.24 . It has a XLogP3 value of 1.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Biological Activity

- 2-Methyl-1,3-benzothiazole-5,6-diamine derivatives have been synthesized and investigated for their antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

Antitumor Properties

- Certain benzothiazoles, including derivatives of 2-Methyl-1,3-benzothiazole-5,6-diamine, display potent and selective antitumor activity against various cancer cell lines. Their metabolic transformations, involving N-acetylation and oxidation, are crucial to their mode of action (Chua et al., 1999).

Environmental Impact and Degradation

- Benzothiazoles, including derivatives of 2-Methyl-1,3-benzothiazole-5,6-diamine, have been found in industrial wastewater. Their incomplete removal in wastewater treatment and limited biodegradability raise concerns about their environmental impact (Reemtsma et al., 1995).

Polymer and Material Science

- Novel imide-aryl ether benzothiazole copolymers, potentially including 2-Methyl-1,3-benzothiazole-5,6-diamine derivatives, have been synthesized. These copolymers show promising mechanical properties and thermal stability, which are important for various industrial applications (Hedrick, 1992).

Safety And Hazards

The safety data sheet for Benzothiazole indicates that it is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, immediate medical attention is required .

Orientations Futures

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROFAQJYRDSJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzothiazole-5,6-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)